molecular formula C14H20O B050163 1-Phenethylcyclohexanol CAS No. 124620-30-0

1-Phenethylcyclohexanol

Cat. No.: B050163
CAS No.: 124620-30-0
M. Wt: 204.31 g/mol
InChI Key: AVZUHEPSGPBJFL-UHFFFAOYSA-N
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Description

1-Phenethylcyclohexanol is a cyclohexanol derivative featuring a phenethyl group (-CH2CH2C6H5) attached to the cyclohexane ring. This compound is a key structural component of bromadol (BDPC), a highly potent synthetic opioid agonist. In bromadol, the trans-isomer of this compound is substituted with a p-bromophenyl and dimethylamino group at the 4-position of the cyclohexanol ring . Pharmacological studies indicate that bromadol exhibits exceptional mu-opioid receptor (MOR) affinity, with initial reports suggesting an analgesic potency 10,000 times greater than morphine. However, revised studies using intraperitoneal administration in mice estimate its potency at approximately 500 times morphine and 2.9 times fentanyl . The stereochemistry of the substituents significantly influences activity, as the trans-isomer demonstrates markedly higher potency than the cis-isomer .

Properties

CAS No.

124620-30-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-phenylethyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

AVZUHEPSGPBJFL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

1-Phenylcyclohexanol (CAS 1589-60-2)

  • Structure: Features a phenyl group directly attached to the cyclohexanol ring, lacking the phenethyl chain and additional substituents seen in bromadol.
  • Physicochemical Properties : Molecular weight = 176.259 g/mol; soluble in organic solvents but only moderately in water .
  • Activity: Primarily used as an intermediate in organic synthesis and fragrance industries. Unlike bromadol, it lacks significant opioid receptor binding due to the absence of amino and halogen substituents .

U-47700 (Trans-3,4-Dichloro-N-methyl-N-[2-(dimethylamino)cyclohexyl]benzamide)

  • Structure : An N-substituted benzamide with a cyclohexylamine backbone and halogenated aromatic ring.
  • Activity : A selective MOR agonist with analgesic potency 7.5 times that of morphine. The 3,4-dichloro substitution on the aromatic ring enhances metabolic stability and receptor binding .
  • Key Difference: Unlike bromadol, U-47700 contains a benzamide group instead of a cyclohexanol core, which alters its pharmacokinetic profile .

4-Aminocyclohexanol Derivatives

  • Example : Bromadol (BDPC) and its analogs.
  • Structure-Activity Relationship (SAR): Halogenation: The p-bromophenyl group in bromadol enhances MOR affinity and protects against enzymatic degradation . Amino Groups: The 4-dimethylamino group contributes to electrostatic interactions with the MOR binding pocket. Stereochemistry: The trans configuration of substituents optimizes spatial alignment with the receptor .

Ethynyl and Selanylethynyl Cyclohexanol Derivatives

  • Examples: 1-Ethynylcyclohexanol (CAS 144052-73-3) and 1-(phenylselanylethynyl)cyclohexanol (CAS 357428-55-8).
  • Structure : Ethynyl (-C≡CH) or selanylethynyl (-C≡C-SePh) groups replace the phenethyl chain.
  • Applications : Used in click chemistry and catalytic reactions. These derivatives lack opioid activity but demonstrate utility in synthetic organic chemistry .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Weight (g/mol) Key Substituents MOR Potency (vs. Morphine) Key Applications
1-Phenethylcyclohexanol (BDPC) ~460 (estimated) p-Bromophenyl, dimethylamino 500x (revised) High-potency opioid research
1-Phenylcyclohexanol 176.259 Phenyl N/A Organic synthesis, fragrances
U-47700 412.3 3,4-Dichlorophenyl, benzamide 7.5x Opioid receptor studies
1-Ethynylcyclohexanol 138.19 Ethynyl N/A Catalytic synthesis

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